N-butyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
1-butyl-3-[[oxo-(5-propan-2-yl-3-thiophenyl)methyl]amino]thiourea is a member of thiophenes and an aromatic amide.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
1-Butyl-3-[[oxo-(5-propan-2-yl-3-thiophenyl)methyl]amino]thiourea and its derivatives have been explored for various applications in medicinal chemistry. Thiourea derivatives, including N-butylmethylamine thiourea derivatives, have demonstrated significant activity against fungi and yeast, indicating potential as antifungal agents (del Campo et al., 2004). Furthermore, some N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which are structurally related to thiourea derivatives, have shown antinociceptive activity, suggesting potential in pain management (Shipilovskikh et al., 2020).
Application in Synthesis of Complex Compounds
Thiourea derivatives play a critical role in the synthesis of complex organic compounds. The synthesis of various heterocyclic compounds, such as 1-acyl-3-(2'-aminophenyl) thiourea derivatives, highlights the versatility of thiourea-based compounds in creating new chemical entities with potential biological activities (Duan et al., 2010).
Role in Agricultural Chemistry
In agricultural chemistry, thiourea derivatives have been synthesized and evaluated for herbicidal activities, indicating their potential use in controlling agricultural pests and weeds (Fu-b, 2014).
Potential in Sensor Development
Thiourea compounds have also been explored in the development of chemical sensors. Studies on compounds like 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea have demonstrated the potential for binding interactions with metal ions, which could be harnessed in sensor technology (Ngah et al., 2016).
Properties
Molecular Formula |
C13H21N3OS2 |
---|---|
Molecular Weight |
299.5g/mol |
IUPAC Name |
1-butyl-3-[(5-propan-2-ylthiophene-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C13H21N3OS2/c1-4-5-6-14-13(18)16-15-12(17)10-7-11(9(2)3)19-8-10/h7-9H,4-6H2,1-3H3,(H,15,17)(H2,14,16,18) |
InChI Key |
NSAJSIBOZIQZFR-UHFFFAOYSA-N |
SMILES |
CCCCNC(=S)NNC(=O)C1=CSC(=C1)C(C)C |
Canonical SMILES |
CCCCNC(=S)NNC(=O)C1=CSC(=C1)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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